1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

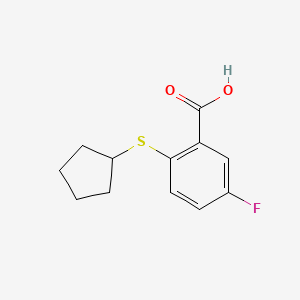

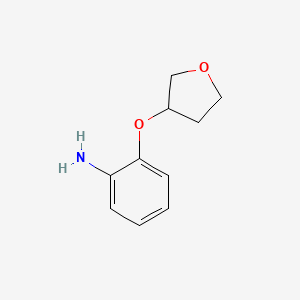

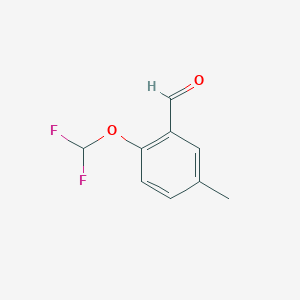

The compound “1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “5-oxo” indicates the presence of a carbonyl group (C=O) on the 5th carbon of the pyrrolidine ring. The “3-carboxylic acid” suggests the presence of a carboxylic acid group (-COOH) on the 3rd carbon of the ring. The “1-(2-Chloro-4-fluorobenzyl)” part indicates a benzyl group (a benzene ring attached to a CH2 group) with chlorine and fluorine substitutions, attached to the 1st carbon of the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the carbonyl, carboxylic acid, and benzyl groups. The chlorine and fluorine substitutions would likely be introduced in a separate step, possibly through electrophilic aromatic substitution .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl and carboxylic acid groups, and the benzyl group with chlorine and fluorine substitutions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl and carboxylic acid groups, both of which are polar and can participate in a variety of chemical reactions. The benzyl group might also influence the compound’s reactivity, particularly in reactions involving the aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the carbonyl and carboxylic acid would likely make the compound polar and capable of forming hydrogen bonds. This could influence properties like solubility, melting point, and boiling point .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

In neuropharmacology, this compound has shown promise as a potential therapeutic agent. Studies have indicated its efficacy in modulating neurotransmitter levels, which could be beneficial in treating neurological disorders such as epilepsy . Its ability to regulate neurosteroids and neurotransmitters suggests it could help in understanding and treating neurochemical imbalances.

Neuroscience

Neuroscience research could benefit from this compound’s potential neuroprotective effects. It has been shown to protect against oxidative stress in zebrafish models, which is a common pathological feature in neurodegenerative diseases . This suggests a possible application in studying the mechanisms of neurodegeneration and neuroprotection.

Pharmacokinetics

The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be studied to optimize drug design. Its structural components may influence its solubility and permeability, which are crucial factors in drug development .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO3/c13-10-4-9(14)2-1-7(10)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJIRXVDJCKLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=C(C=C(C=C2)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1454388.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)

![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)